Rivaroxaban Impurity 5

Description

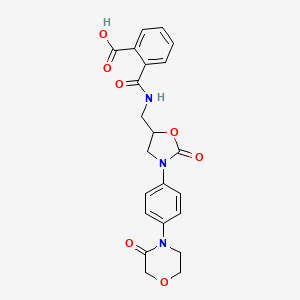

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEFOWVRNIRGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Nomenclature of Rivaroxaban Impurity 5

Systematic IUPAC Nomenclature and Common Designations of Rivaroxaban (B1684504) Impurity 5

Rivaroxaban Impurity 5 is most consistently identified in chemical literature and by reference standard suppliers with the systematic International Union of Pure and Applied Chemistry (IUPAC) name: N-(3-Chloro-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide . veeprho.comdaicelpharmastandards.comalentris.orgsimsonpharma.comsynzeal.com

Due to its chemical nature as a nitrosamine (B1359907) derivative, it is commonly referred to as Rivaroxaban Nitroso Impurity 5 . veeprho.comdaicelpharmastandards.comalentris.orgchemicea.com This designation is frequently used in the context of analytical and quality control applications. veeprho.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic IUPAC Name | N-(3-Chloro-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide veeprho.comsimsonpharma.comsynzeal.com |

| Common Designation | Rivaroxaban Nitroso Impurity 5 veeprho.comchemicea.com |

| Molecular Formula | C₁₃H₁₆ClN₃O₄ veeprho.com |

| Molecular Weight | 313.7 g/mol veeprho.com |

It is important to note that the designation "this compound" has occasionally been associated with other chemical structures in different databases. For instance, PubChem lists a compound with the molecular formula C₂₂H₂₁N₃O₇ under this name, while other sources have linked it to a compound with the CAS number 1365267-35-1. acanthusresearch.com However, the predominant and most widely cited identity for this impurity is the N-nitroso derivative.

Structural Relationship to Rivaroxaban and Other Related Substances

This compound is a process-related impurity and a potential degradant of Rivaroxaban. chemicea.com Its molecular structure is directly derived from the parent drug molecule. Rivaroxaban, with the IUPAC name 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, contains a secondary amine within its morpholinone moiety. nih.gov

This compound is formed through the nitrosation of this secondary amine. veeprho.comchemicea.com Specifically, it is the N-nitroso derivative of a precursor or intermediate containing the core morpholinophenyl structure. veeprho.comchemicea.com This chemical transformation introduces a nitroso group (-N=O) onto the nitrogen atom, a modification of significant interest to regulatory bodies due to the potential toxicological properties of the nitrosamine class of compounds. chemicea.com

Table 2: Structural Comparison

| Compound | Key Structural Features |

| Rivaroxaban | Contains a morpholinone ring attached to a phenyl group, which is part of a larger oxazolidinone structure. wikipedia.orgresearchgate.net |

| This compound | An N-nitroso derivative formed on a secondary amine precursor related to the Rivaroxaban structure. veeprho.comchemicea.com |

The impurity is considered a critical compound to monitor in the manufacturing and storage of Rivaroxaban to ensure the final product meets stringent safety and quality standards. veeprho.com

Stereochemical and Isomeric Considerations Pertinent to Analytical Resolution

The molecular structure of this compound contains a chiral center, leading to the possibility of stereoisomerism. The IUPAC name, N-(3-Chloro-2-hydroxy propyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide, indicates a stereocenter at the second carbon of the propyl chain, which is bonded to a hydroxyl group.

This chirality means that this compound can exist as a pair of enantiomers:

(R)-N-(3-Chloro-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide

(S)-N-(3-Chloro-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide

The existence of these enantiomers is confirmed by the commercial availability of stereospecific reference standards, such as (R)-Rivaroxaban Nitroso Impurity 5 . clearsynth.com The parent drug, Rivaroxaban, is itself a pure S-enantiomer. windows.net

The presence of stereoisomers is a critical consideration for analytical method development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), must be capable of separating these enantiomers to accurately quantify the impurity. nih.govresearchgate.net Chiral stationary phases are often employed to achieve the necessary analytical resolution between the (R) and (S) forms of chiral impurities, ensuring that the stereochemical purity of the drug substance is accurately assessed. windows.netnih.govphenomenex.com The development of such stability-indicating and enantioselective analytical methods is a key aspect of quality control in the pharmaceutical industry. nih.gov

Elucidation of Formation Pathways and Mechanistic Origins of Rivaroxaban Impurity 5

Impurities Arising from Synthetic Processes of Rivaroxabanchemicea.comsynthinkchemicals.comresearchgate.net

Impurities in Rivaroxaban (B1684504) can originate from various stages of its manufacturing process. chemicea.com These process-related impurities include byproducts from synthesis, unreacted starting materials, intermediates, and substances formed during purification. chemicea.comsynthinkchemicals.com

Identification of Precursors and Byproducts from Key Synthetic Stepsresearchgate.netresearchgate.netthepharmajournal.com

The synthesis of Rivaroxaban is a multi-step process, and each step presents an opportunity for impurity formation. During the development of a novel synthetic process for Rivaroxaban, several process-related impurities have been identified and synthesized for characterization. researchgate.net For instance, the synthesis involves key starting materials such as 4-(4-aminophenyl)morpholin-3-one. researchgate.net The reactions to build the final molecule can result in various byproducts. European Pharmacopoeia lists several related substances, including Impurities A, B, D, G, and J, which have been observed during its synthesis. thepharmajournal.com Chiral impurities are also a significant concern, as the opposite enantiomer, (R)-Rivaroxaban, can be introduced from the key starting materials and persist through the synthetic route to the final drug substance. researchgate.netgoldncloudpublications.com

Table 1: Examples of Process-Related Impurities in Rivaroxaban Synthesis

| Impurity Type | Potential Origin | Reference |

|---|---|---|

| Byproducts | Side reactions occurring during the main synthetic steps. | researchgate.netthepharmajournal.com |

| Chiral Impurities (e.g., (R)-Rivaroxaban) | Introduced from chiral starting materials and carried through the synthesis. | researchgate.netgoldncloudpublications.com |

| N-nitrosamine Impurities | Reaction of secondary or tertiary amines with nitrosating agents used in the process. | researchgate.netresearchgate.net |

Role of Unreacted Starting Materials and Intermediateschemicea.comresearchgate.net

Incomplete reactions during the synthesis can lead to the presence of unreacted starting materials and intermediates in the final product. chemicea.com These unreacted species can either be impurities themselves or react in subsequent steps to form new impurities. chemicea.com For example, the isomeric purity of the final drug is dependent on the purity of the chiral starting materials, as the unwanted isomer will follow the same reaction pathway. researchgate.netgoldncloudpublications.com The control and removal of these unreacted components are crucial for ensuring the purity of the final Rivaroxaban active pharmaceutical ingredient (API).

Side Reactions Induced by Reagents or Reaction Conditionsresearchgate.netthepharmajournal.com

The reagents and conditions employed during synthesis can induce side reactions, leading to the formation of impurities. A notable example is the potential formation of N-nitrosamine impurities. researchgate.net The use of nitrosating agents, such as nitric acid, in the presence of secondary or tertiary amines (which can be present as starting materials or intermediates) can lead to the formation of these potentially genotoxic impurities. researchgate.netresearchgate.net Another example involves the deprotection step in one synthetic route, where the use of hydrazine hydrate can generate impurities D and J. thepharmajournal.com Impurity D, a urea derivative, can be formed from the reaction of an amino intermediate. thepharmajournal.com

Impurities Associated with Isolation and Purification Proceduresthepharmajournal.comrasayanjournal.co.in

The final stages of manufacturing, including isolation and purification, are designed to remove impurities. However, these steps can sometimes contribute to the impurity profile. For example, certain impurities might be effectively removed by recrystallization in a specific solvent mixture, such as acetone (B3395972) and water. thepharmajournal.com Conversely, stress conditions during purification or storage of the isolated material, such as exposure to acid, can lead to the formation of new degradation impurities. rasayanjournal.co.in One study identified a novel degradation impurity when the API was exposed to acetic acid, which was subsequently isolated via preparative HPLC for characterization. rasayanjournal.co.in

Degradation-Derived Impurities: Chemical Transformation Mechanismschemicea.comresearchgate.netnih.gov

Rivaroxaban can degrade when exposed to certain environmental factors like pH, light, and heat, leading to the formation of degradation impurities. chemicea.com Forced degradation studies are conducted under stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradants. researchgate.netnih.gov

Hydrolytic Degradation Pathwaysrjptonline.orgresearchgate.netresearchgate.net

Studies have shown that Rivaroxaban is particularly susceptible to hydrolytic degradation under both acidic and basic conditions. researchgate.netresearchgate.net It exhibits fair stability under thermal and photolytic conditions, but significant degradation occurs in the presence of acid and base. researchgate.netasianpubs.org The degradation pathways often involve the cleavage of labile bonds within the molecule, such as the amide or morpholine structures. researchgate.netasianpubs.org

Under acidic stress (e.g., refluxing in HCl), Rivaroxaban degrades to form multiple degradation products (DPs). asianpubs.org Similarly, exposure to basic conditions (e.g., NaOH at room temperature) also leads to significant degradation, forming a different profile of impurities. rjptonline.orgasianpubs.org Researchers have used techniques like LC-MS to identify and characterize these hydrolytic degradation products, finding that some products are common to both acidic and basic degradation pathways. researchgate.net

Table 2: Summary of Rivaroxaban Degradation Under Hydrolytic Stress

| Stress Condition | Observation | Degradation Products (DPs) | Reference |

|---|---|---|---|

| Acid Hydrolysis (e.g., 1N HCl, 60°C) | Significant degradation observed. | Multiple DPs formed, including DP-3 and DP-4. | asianpubs.org |

| Base Hydrolysis (e.g., 0.1N NaOH, RT) | Significant degradation observed. | Multiple DPs formed, including DP-1 and DP-3. | asianpubs.org |

| Neutral Hydrolysis | Generally more stable compared to acidic and basic conditions. | Minimal degradation. | researchgate.netnih.gov |

Oxidative Degradation Mechanisms

Oxidative degradation represents a significant pathway for the formation of impurities in pharmaceutical products. Forced degradation studies, a common practice in the pharmaceutical industry to assess the stability of a drug substance, have been instrumental in understanding the susceptibility of rivaroxaban to oxidation. nih.govfrontiersin.org

In these studies, rivaroxaban is subjected to oxidative stress, typically by exposure to hydrogen peroxide. frontiersin.org Research has shown that under such conditions, rivaroxaban can degrade, leading to the formation of various degradation products. frontiersin.orgrasayanjournal.co.in While specific details on the direct formation of Rivaroxaban Impurity 5 through this mechanism are not extensively detailed in the provided search results, the general susceptibility of rivaroxaban to oxidation suggests that this pathway could contribute to its formation.

One study detailed the use of 0.05% hydrogen peroxide over 24 hours, which resulted in a 6.5% degradation of rivaroxaban. frontiersin.org Another study employed 3% concentrated hydrogen peroxide and stirred the mixture for 24 hours at 50°C. rasayanjournal.co.in These studies highlight the conditions under which oxidative degradation can occur. The complex structure of rivaroxaban, which includes a morpholine ring and an oxazolidinone core, presents multiple sites that could be susceptible to oxidation, potentially leading to the formation of various impurities, including Impurity 5. chemicea.com

Table 1: Summary of Oxidative Degradation Studies on Rivaroxaban

| Oxidizing Agent | Concentration | Duration | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide | 0.05% | 24 hours | Not Specified | 6.5% | frontiersin.org |

| Hydrogen Peroxide | 3% | 24 hours | 50°C | Not Specified | rasayanjournal.co.in |

Photolytic Decomposition Processes

Photolytic degradation, or the breakdown of a chemical compound by light, is another critical factor in determining the stability of a drug. Studies have investigated the impact of light on rivaroxaban to understand its potential for forming photodegradation products. researchgate.netsphinxsai.com

In one study, bulk rivaroxaban was exposed to direct sunlight and UV light for periods ranging from one hour to three days. sphinxsai.com The results indicated that rivaroxaban does undergo degradation under these conditions, and the degradation products were successfully separated from the parent drug using high-performance liquid chromatography (HPLC). sphinxsai.com This demonstrates the stability-indicating nature of the analytical method used. sphinxsai.com

Another investigation subjected rivaroxaban to photodegradation in the 300–800 nm wavelength range for 24 hours. researchgate.net While this study identified two major degradation products, it did not explicitly name this compound as one of them. researchgate.net However, the observed susceptibility of rivaroxaban to photolytic stress suggests that this pathway could be a contributing factor to the formation of various impurities. The energy from light can initiate chemical reactions that alter the structure of the rivaroxaban molecule, leading to the generation of degradation products.

Table 2: Conditions of Photolytic Degradation Studies on Rivaroxaban

| Light Source | Exposure Duration | Wavelength Range | Outcome | Reference |

|---|---|---|---|---|

| Direct Sunlight & UV Light | 1 hr, 2hr, 4hr, 6hr, 1 day, 3 days | Not Specified | Degradation observed | sphinxsai.com |

Thermal Degradation Mechanisms

Thermal degradation involves the breakdown of a compound at elevated temperatures. The stability of rivaroxaban under thermal stress has been evaluated in several studies to understand its degradation profile. rasayanjournal.co.inresearchgate.netrjptonline.org

One study exposed solid rivaroxaban to a temperature of 60°C for 4 and 8 hours, which resulted in a reduction in the peak area of the drug, indicating some level of degradation. rjptonline.org Another, more aggressive, study involved heating the bulk drug at 105°C in an oven for 24 hours. rasayanjournal.co.in A third study looked at thermal decomposition at 50°C for 6 hours. researchgate.net

These forced degradation studies, conducted under various temperature and time conditions, demonstrate that rivaroxaban is susceptible to thermal decomposition. The high temperatures provide the energy necessary to break chemical bonds within the rivaroxaban molecule, leading to the formation of thermal degradants. While the specific formation of this compound through this mechanism is not explicitly detailed in the search results, the general instability of rivaroxaban at elevated temperatures makes it a plausible pathway for its formation.

Table 3: Summary of Thermal Degradation Studies on Rivaroxaban

| Temperature | Duration | Outcome | Reference |

|---|---|---|---|

| 60°C | 4 and 8 hours | Reduction in drug peak area | rjptonline.org |

| 105°C | 24 hours | Degradation observed | rasayanjournal.co.in |

Intermediates and Products from Interactions with Excipients or Packaging Materials

The interaction between a drug substance and its excipients—the inactive ingredients in a pharmaceutical formulation—can significantly impact the stability of the drug and lead to the formation of impurities. pharmaexcipients.com Compatibility studies are therefore crucial in the preformulation stage of drug development. pharmaexcipients.comresearchgate.net

For rivaroxaban, compatibility with various excipients has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). researchgate.net One study found rivaroxaban to be compatible with common excipients like microcrystalline cellulose, lactose, hydroxypropyl methylcellulose, and magnesium stearate. researchgate.net Another study also concluded that rivaroxaban was compatible with mannitol, sodium starch glycolate, croscarmellose sodium, crospovidone, and sodium lauryl sulfate. pharmaexcipients.com

Interactions with packaging materials, while not specifically detailed in the provided search results for this compound, are another potential source of impurities. Leachables from plastic containers or closures, for example, could potentially react with the drug substance.

Advanced Analytical Methodologies for Characterization, Detection, and Quantification of Rivaroxaban Impurity 5

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating impurities from the main drug substance, allowing for their individual detection and quantification. The choice of method depends on the chemical nature of the impurities and the analytical objective, such as routine quality control or in-depth structural investigation.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of Rivaroxaban (B1684504) and its impurities. researchgate.net Developing a robust, stability-indicating HPLC method is essential to ensure that all process-related impurities and degradation products, including Rivaroxaban Impurity 5, are effectively separated from the main Rivaroxaban peak and from each other. nih.gov

Method development typically involves the systematic optimization of several key parameters to achieve the desired resolution and sensitivity.

Column Selection: The choice of a stationary phase is critical for achieving separation. C18 columns are most commonly employed for Rivaroxaban impurity profiling. frontiersin.orgmdpi.comnih.gov For instance, a Thermo ODS Hypersil C18 column (4.6 × 250 mm, 5 µm) has been used effectively. mdpi.com Other studies have utilized columns like the Macherey-Nagel Nucleodur C18 (250 × 4.6 mm, 5 µm) and Chiralpak IC (250 × 4.6 mm, 5 µm) to separate a wide range of impurities, including enantiomers and process-related substances. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to control the retention and elution of compounds. A common approach involves using a phosphate (B84403) buffer with an adjusted pH and an organic modifier like acetonitrile (B52724) or methanol (B129727). frontiersin.orgmdpi.com For example, a mobile phase of 25 mM potassium phosphate monobasic buffer (pH 2.9) and acetonitrile in a 70:30 (v/v) ratio has been shown to provide optimal separation for Rivaroxaban and its eleven degradation products. mdpi.comnih.gov Another method for separating ten impurities, including Impurity 5, utilized a mobile phase consisting of a mixture of methanol and acetonitrile (as Solution A) and water. symbiosisonlinepublishing.com

Flow Rate and Temperature: The flow rate is adjusted to balance analysis time with separation efficiency, with typical rates being 1.0 to 1.5 mL/min. frontiersin.orgmdpi.comresearchgate.net Column temperature can also be optimized; for instance, increasing the temperature to 55°C was found to reduce column pressure and improve separation for certain related substances. researchgate.net

Detection: A Photodiode Array (PDA) detector is frequently used, as it allows for monitoring at multiple wavelengths and can assess peak purity. nih.gov The detection wavelength is usually set near the maximum absorbance of Rivaroxaban, such as 249 nm or 254 nm. nih.govmdpi.com

A study focused on the separation of Rivaroxaban and ten of its related substances, including Impurity 5, established specific chromatographic conditions to ensure adequate resolution for quantification. symbiosisonlinepublishing.com

Table 1: Example of HPLC Method Parameters for Rivaroxaban Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 25 mM potassium phosphate monobasic buffer (pH 2.9) (30:70 v/v) | mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min | mdpi.comnih.gov |

| Detection | PDA at 249 nm | mdpi.comnih.gov |

| Column Temp. | Ambient | mdpi.comnih.gov |

| Injection Vol. | 15 µL | nih.gov |

This interactive table summarizes a set of optimized HPLC conditions used for the comprehensive profiling of Rivaroxaban impurities.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. waters.com This enhanced efficiency is particularly advantageous for the quality control of Rivaroxaban, where rapid throughput is often required.

UPLC methods have been developed for separating Rivaroxaban from its related substances. researchgate.net For example, a technology transfer from an HPLC to a UPLC method for impurity analysis involved using an Acquity UPLC BEH C8 column (100 x 2.1mm, 1.7 µm particle size). researchgate.net The mobile phase was adjusted to 0.1% OPA and acetonitrile (55:45 V/V) to suit the UPLC system, demonstrating the adaptability of chromatographic principles to achieve faster and more efficient separations. researchgate.net The use of UPLC can shorten run times to under 10 minutes while still achieving excellent resolution between the main component and numerous impurities. researchgate.net

Table 2: UPLC Method Parameters for Rivaroxaban Impurity Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | 0.1% Orthophosphoric acid : Acetonitrile (55:45 V/V) | researchgate.net |

| Column Temp. | 30°C | researchgate.net |

| Detection | 280 nm | researchgate.net |

This interactive table presents typical UPLC conditions that enhance the speed and efficiency of Rivaroxaban impurity profiling.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For large, non-volatile molecules like Rivaroxaban and most of its known impurities, direct GC analysis is not feasible. However, GC-based methods, particularly GC-Mass Spectrometry (GC-MS), become highly relevant for the detection of specific, potentially genotoxic impurities that may be volatile, such as N-nitrosamines. nih.govijpsjournal.com

The presence of N-nitrosamine impurities in pharmaceuticals is a significant concern, and highly sensitive methods are required for their control at trace levels. ijpsjournal.com Rivaroxaban Nitroso Impurity 5, chemically identified as N-(3-Chloro-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide, is a type of nitrosamine (B1359907) impurity. alentris.orgsynzeal.com While LC-MS is more commonly reported for nitrosamine analysis in Rivaroxaban, headspace GC-MS is a standard technique for many volatile nitrosamines like NDMA and NDEA in other drug products. ijpsjournal.comajpaonline.com The applicability of GC for this compound would depend on its volatility and thermal stability, but it remains a key technique in the broader analytical strategy for controlling all potential volatile impurities.

Thin-Layer Chromatography (TLC) is a valuable tool for the preliminary screening of impurities due to its simplicity, speed, and low cost. kingston.ac.uk It can be used to quickly assess the purity of a sample and to monitor the progress of degradation studies. kingston.ac.ukjapsonline.com

For the analysis of Rivaroxaban and its degradation products, a typical TLC method involves using silica (B1680970) gel 60 F254 plates as the stationary phase. kingston.ac.uk The mobile phase is optimized to achieve separation between Rivaroxaban and its impurities. A mobile phase system consisting of Toluene: Methanol: Acetonitrile (50:20:30, v/v/v) has been successfully used to resolve Rivaroxaban from its acid and base-induced degradation products. kingston.ac.uk After development, the plates are dried, and the separated spots are visualized under UV light (e.g., at 254 nm) for qualitative assessment or quantified using a TLC-densitometric scanner. kingston.ac.uk

Table 3: TLC Method Parameters for Screening of Rivaroxaban Impurities

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | kingston.ac.uk |

| Mobile Phase | Toluene : Methanol : Acetonitrile (50:20:30, v/v/v) | kingston.ac.uk |

| Development | Ascending chromatography in a pre-saturated chamber | kingston.ac.uk |

| Detection | UV at 254 nm | kingston.ac.uk |

This interactive table outlines a TLC method suitable for the initial screening and preliminary assessment of impurities in Rivaroxaban.

Hyphenated Spectrometric Techniques for Structural Elucidation and Trace Analysis

While chromatographic methods separate impurities, hyphenated spectrometric techniques are essential for their structural identification and for analysis at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the definitive technique for the structural elucidation of unknown impurities and the quantification of trace-level contaminants like genotoxic impurities. researchgate.netijpsjournal.comrsc.org The technique offers unparalleled sensitivity and specificity. ajpaonline.com

For the characterization of this compound, LC-MS/MS provides two critical pieces of information:

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the mass of the impurity's molecular ion with high accuracy. This allows for the calculation of its elemental formula, which is a crucial first step in identification.

Fragmentation Analysis (MS/MS): In the mass spectrometer, the molecular ion of the impurity is isolated and fragmented into smaller product ions. The resulting fragmentation pattern is like a structural fingerprint. By analyzing these fragments and comparing them to the fragmentation pattern of the parent drug, Rivaroxaban, analysts can deduce the structure of the impurity and pinpoint the site of modification. rsc.org

LC-MS/MS methods have been specifically developed for the determination of nitrosamine impurities in Rivaroxaban. alentris.orgajpaonline.com One such method was able to quantify an N-nitrosamine impurity at the nanogram level, with a limit of quantification (LOQ) of 0.15 ng/mL, demonstrating the extreme sensitivity of the technique. ajpaonline.com Such methods are vital for controlling impurities like Rivaroxaban Nitroso Impurity 5, which may have strict regulatory limits. alentris.org

Table 4: General LC-MS/MS Parameters for Rivaroxaban Impurity Identification

| Parameter | Technique/Setting | Source |

|---|---|---|

| Chromatography | Reverse-phase HPLC or UPLC | ajpaonline.comrsc.org |

| Column | Kinetex C18 (150 x 4.6 mm, 5 µm) | rsc.org |

| Mobile Phase | 20 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile (65:35 v/v) | rsc.org |

| Ionization Source | Electrospray Ionization (ESI) | rsc.org |

| Analysis Mode | MS/MS (Tandem Mass Spectrometry) | rsc.org |

| Application | Identification of process-related and degradation impurities | researchgate.netrsc.org |

This interactive table summarizes typical conditions for an LC-MS/MS method used in the structural elucidation and trace analysis of Rivaroxaban impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Constituents (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of Rivaroxaban and its impurities, GC-MS, particularly with a headspace sampler (HS-GC-MS), is primarily utilized for the determination of residual solvents or volatile reactive impurities that could be present from the manufacturing process. rjptonline.orgresearchgate.net For instance, a headspace GC method has been developed and validated for the trace level determination of epichlorohydrin, a potential process impurity in Rivaroxaban. researchgate.net This method demonstrates the capability of GC to separate and quantify volatile analytes at very low concentrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Definitive Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of the elemental composition of unknown compounds like this compound. researchgate.netlookchem.comresonancelabjo.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous assignment of a molecular formula. asianpubs.org

The process involves ionizing the impurity, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. asianpubs.orgijpsjournal.com For this compound, which has a molecular formula of C₂₂H₂₁N₃O₇, HRMS would yield an exact mass of 439.13795002 Da. nih.gov This precise measurement is crucial for distinguishing it from other potential impurities with the same nominal mass but different elemental compositions. resonancelabjo.com The coupling of liquid chromatography with HRMS (LC-HRMS) is particularly powerful, as it allows for the separation of the impurity from the active pharmaceutical ingredient (API) and other components before high-accuracy mass analysis. mdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurities (if related to Impurity 5 formation, e.g., catalyst residues)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the determination of elemental impurities at trace and ultra-trace levels. nih.govnih.gov In the manufacturing of pharmaceuticals, metal catalysts are often used, and their residues can be present in the final product. researchgate.net If the formation of this compound is linked to the presence of specific metallic catalysts, ICP-MS would be the method of choice for quantifying these elemental impurities. researchgate.neteuropa.eu

The technique involves introducing the sample into an argon plasma, which atomizes and ionizes the elements present. nih.gov The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of a wide range of elements. nih.govresearchgate.net Regulatory bodies have established strict limits for elemental impurities in pharmaceutical products, making ICP-MS a critical tool for quality control. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netresonancelabjo.comgoldncloudpublications.com It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the complete assignment of its structure. goldncloudpublications.comrasayanjournal.co.in

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments are fundamental for structural characterization. rasayanjournal.co.inrasayanjournal.co.in

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The ¹H NMR spectrum of an impurity provides a unique fingerprint that is instrumental in its identification. goldncloudpublications.comrasayanjournal.co.in

¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms in a molecule and their electronic environment. While less sensitive than ¹H NMR, it provides crucial information about the carbon skeleton of the molecule. goldncloudpublications.comrasayanjournal.co.in

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the nitrogen atoms within the molecule, which is particularly relevant for nitrogen-containing compounds like Rivaroxaban and its impurities. veeprho.com

Table 1: Representative 1D NMR Data for a Rivaroxaban-Related Impurity

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20 - 7.80 | m | Aromatic Protons |

| ¹H | 4.15 | t | -CH₂- |

| ¹H | 3.80 | m | -CH- |

| ¹³C | 170.5 | s | C=O (Amide) |

| ¹³C | 115.0 - 140.0 | m | Aromatic Carbons |

| ¹³C | 65.2 | t | -CH₂- |

| ¹³C | 50.1 | d | -CH- |

| Note: This table is illustrative and specific chemical shifts will vary for this compound. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the connectivity of proton networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of protons to their corresponding carbon atoms. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule. researchgate.net

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Information Provided |

| COSY | ¹H - ¹H | Identifies J-coupled protons, revealing spin systems. sdsu.edu |

| HSQC | ¹H - ¹³C (one bond) | Connects protons to their directly attached carbons. sdsu.edu |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity between different parts of the molecule. sdsu.edu |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity of protons, aiding in stereochemical assignment. researchgate.net |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. rasayanjournal.co.inpharmaexcipients.comamazonaws.com These techniques are based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. amazonaws.comacs.org

The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as C=O (carbonyl) stretching from the amide and oxazolidinone moieties, N-H stretching, and C-H stretching from aromatic and aliphatic parts of the molecule. asianpubs.orgresearchgate.net By comparing the spectrum of the impurity to that of the parent drug, Rivaroxaban, one can identify structural modifications. pharmaexcipients.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) |

| Amide N-H | Stretch | 3500 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 |

| Amide C=O | Stretch | 1680 - 1630 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Note: This table is illustrative and specific frequencies will vary for this compound. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of pharmaceutical compounds and their related impurities. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique fingerprint based on the molecule's vibrational modes. This is particularly useful for identifying the functional groups present in a molecule.

In the context of Rivaroxaban impurities, Fourier-transform infrared (FT-IR) spectroscopy is employed to confirm the chemical structure of isolated impurities. rasayanjournal.co.in While specific FT-IR spectral data for this compound is not extensively detailed in publicly available research, the methodology is well-established. For instance, in the analysis of other Rivaroxaban degradation impurities, FT-IR has been used to confirm structural changes relative to the parent molecule, such as shifts in amide or carbonyl peaks, providing definitive structural evidence. rasayanjournal.co.in The general structure of Rivaroxaban has been confirmed using spectral data including IR spectroscopy. europa.eu

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and is highly effective for analyzing crystalline structures. In the manufacturing of Rivaroxaban, Raman spectroscopy plays a crucial role in controlling the polymorphic form of the API. europa.eusimsonpharma.com Rivaroxaban can exist in different crystalline forms (polymorphs), and Polymorph I is the thermodynamically stable form used in the commercial product. europa.eusimsonpharma.com The identity of this specific polymorph is routinely confirmed at release using Raman spectroscopy to ensure product consistency. europa.eu While its primary documented use is for the API, the technique's ability to discern subtle structural differences makes it a potential tool for the characterization of impurities, should they be isolated in sufficient quantity and crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone for the quantitative analysis of pharmaceutical compounds. It is widely used as the detection method for High-Performance Liquid Chromatography (HPLC) systems. japsonline.com The chromophores within the Rivaroxaban molecule and its impurities absorb light in the UV region, allowing for their detection and quantification.

Analytical methods developed for Rivaroxaban and its impurities typically utilize a UV detector set at or near the wavelength of maximum absorbance (λmax) to ensure high sensitivity. Studies show that detection is commonly performed at wavelengths such as 249 nm, 251 nm, or 254 nm. nih.govmdpi.comresearchgate.netnih.govresearchgate.net A stability-indicating HPLC method successfully separated Rivaroxaban from its process-related and degradation impurities using UV detection at 249 nm. mdpi.comnih.gov The selection of a specific wavelength is optimized during method development to maximize the response for the impurity of interest while maintaining good detection for the API and other related substances.

Table 1: UV-Vis Detection Parameters in Chromatographic Methods for Rivaroxaban and Impurities

| Analytical Method | Detection Wavelength (λmax) | Analyte(s) | Source(s) |

|---|---|---|---|

| RP-HPLC | 249 nm | Rivaroxaban and degradation products | nih.govmdpi.comnih.gov |

| RP-HPLC | 251 nm | Rivaroxaban | researchgate.net |

| RP-HPLC | 254 nm | Rivaroxaban and Impurity A | researchgate.net |

Method Validation Parameters and Performance Characteristics

The validation of analytical methods is mandatory to ensure that the method is reliable, reproducible, and fit for its intended purpose, which in this case is the quantification of this compound. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. symbiosisonlinepublishing.com This process involves assessing several key performance characteristics. mdpi.comresearchgate.netnih.govijmca.comresearchgate.net

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. researchgate.netresearchgate.net For this compound, this is typically demonstrated through a stability-indicating HPLC method. mdpi.comnih.gov

The selectivity of the method is established by showing that the peak for Impurity 5 is well-resolved from the peaks of Rivaroxaban and other known impurities. mdpi.comnih.govsymbiosisonlinepublishing.com This is often confirmed by spiking a sample of the Rivaroxaban drug substance with known levels of Impurity 5 and other related substances to demonstrate adequate separation. Furthermore, forced degradation studies are conducted by exposing Rivaroxaban to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. symbiosisonlinepublishing.com The method is considered specific if the Impurity 5 peak remains pure and is not interfered with by any of the newly formed degradants, which is often verified using a photodiode array (PDA) detector to assess peak purity. mdpi.com

Linearity and Working Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.netijmca.com The working range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net

For an impurity like this compound, the linearity is typically evaluated from the Limit of Quantitation (LOQ) to at least 150% or 250% of the specification limit for that impurity. rasayanjournal.co.insymbiosisonlinepublishing.com Linearity is assessed by preparing a series of solutions of Impurity 5 at different concentrations and plotting the detector response versus the concentration. The relationship is quantified by the correlation coefficient (R²), which should ideally be close to 0.999. researchgate.netijmca.com

Table 2: Representative Linearity Data for Rivaroxaban Impurity Analysis

| Analyte | Concentration Range | Correlation Coefficient (R²) | Source(s) |

|---|---|---|---|

| Rivaroxaban Impurity (0.95 RRT) | LOQ (0.045%) - 150% (0.225%) | 0.9958 | rasayanjournal.co.in |

| Rivaroxaban Impurities | LOQ - 250% of specification limit | Not Specified | symbiosisonlinepublishing.com |

| Rivaroxaban Degradants | 1.0 ppm - 2.0 ppm | 0.9987 (for API) | mdpi.comnih.gov |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. researchgate.netijmca.comresearchgate.net The percentage recovery is then calculated. For impurities, the acceptance criterion for recovery is often between 80% and 120%. symbiosisonlinepublishing.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). researchgate.net

Repeatability (Intra-assay precision) assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. symbiosisonlinepublishing.com

For Rivaroxaban impurities, including Impurity 5, precision studies involve repeatedly analyzing samples spiked at a specific concentration (e.g., the specification limit). symbiosisonlinepublishing.com The %RSD for precision is generally expected to be below a certain threshold, often less than 5% or 10% depending on the concentration level.

Table 3: Representative Accuracy and Precision Data for Rivaroxaban Impurity Methods

| Parameter | Analyte Group | Specification | Finding | Source(s) |

|---|---|---|---|---|

| Accuracy | Rivaroxaban Impurities (1-10) | Recovery between 80.0% - 120.0% | Within acceptance criteria | symbiosisonlinepublishing.com |

| Rivaroxaban Impurity (0.95 RRT) | Not Specified | 93.2% to 105.7% | rasayanjournal.co.in | |

| Rivaroxaban Degradants | %RSD < 2% | 98.6% - 103.4% recovery | mdpi.comnih.gov | |

| Precision | ||||

| Method Precision | Rivaroxaban Impurities (1-10) | Not Specified | %RSD between 0.72% - 2.44% | symbiosisonlinepublishing.com |

| Intermediate Precision | Rivaroxaban Impurities (1-10) | Not Specified | Results comparable to method precision | symbiosisonlinepublishing.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Rivaroxaban |

| This compound |

| Rivaroxaban Impurity A |

| Rivaroxaban Impurity C |

| Rivaroxaban Impurity D |

| Rivaroxaban Impurity E |

| Rivaroxaban Impurity F |

| Rivaroxaban Impurity G |

| Rivaroxaban Impurity H |

| Rivaroxaban Impurity J |

| Rivaroxaban Impurity 14 |

| Acetonitrile |

| Methanol |

| Monobasic potassium phosphate |

| Dimethyl sulfoxide (B87167) |

| Toluene |

| Water |

| Hydrochloric acid |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities, a low LOD and LOQ are essential to ensure that even trace amounts can be accurately monitored. These values are typically established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.

In a specific stability-indicating RP-HPLC method developed for Rivaroxaban and its process-related impurities, the LOD and LOQ for this compound were determined. The method demonstrated high sensitivity for the detection and quantification of this particular impurity. The established values are presented in the table below.

Table 1: LOD and LOQ for this compound

| Parameter | Value (%) |

|---|---|

| Limit of Detection (LOD) | 0.015 |

This data is based on a study by Srinivasrao V, et al., which determined these values by the calibration curve method.

The precision of the method at the LOQ level is also a critical parameter. For the aforementioned method, the precision at the LOQ for all impurities, including Impurity 5, was evaluated by analyzing six individual preparations. The relative standard deviation (%RSD) of the peak areas was found to be below 10%, confirming the method's capability to provide reliable quantitative results at the impurity's specified limit.

Other developed methods for Rivaroxaban and its related substances have also reported on the determination of LOD and LOQ. For instance, one method reported an LOD and LOQ for Rivaroxaban itself as 0.30 ppm and 1.0 ppm, respectively mdpi.com. Another study focusing on a green RP-HPLC method for related substances in Rivaroxaban tablets experimentally obtained a DL of 0.05 μg/mL and a QL of 0.10-0.15 μg/mL for various impurities akjournals.com. While not specific to Impurity 5, these findings underscore the common practice of establishing these sensitivity parameters during method validation for Rivaroxaban impurities.

Robustness and System Suitability Testing

Robustness and system suitability are integral components of analytical method validation, ensuring the reliability and consistency of the method during routine use.

Robustness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the analytical procedure researchgate.net. For an HPLC method, these variations can include changes in:

Flow rate of the mobile phase

pH of the mobile phase buffer

Column temperature

Wavelength of detection

Composition of the mobile phase (e.g., percentage of organic solvent)

A study on a stability-indicating HPLC method for Rivaroxaban demonstrated robustness by intentionally altering the flow rate (±0.2 ml/min), mobile phase composition (±10%), and detection wavelength (±2 nm) jrespharm.com. The results showed that the analytes were adequately resolved, and the elution order remained unchanged, with the %RSD of the peak areas within acceptable limits jrespharm.comsciencescholar.us. Another comprehensive study on a reversed-phase HPLC method for Rivaroxaban showed that the method was robust against minor variations in solvent strength, flow rate, buffer pH, wavelength, and injection volume, with all results adhering to ICH guidelines nih.gov.

The following table illustrates typical parameters and their variations in a robustness study for an HPLC method for Rivaroxaban impurities.

Table 2: Example of Robustness Study Parameters and Variations for Rivaroxaban Impurities Analysis

| Parameter | Variation | Acceptance Criteria |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | Resolution between critical peaks remains > 2.0; Tailing factor remains between 0.8 and 1.5. |

| Column Temperature | ± 5 °C | Retention time shift is acceptable; Peak shape and resolution are maintained. |

| Mobile Phase pH | ± 0.2 units | No significant change in retention times or peak shapes of impurities. |

This table is a representative example based on common practices in HPLC method validation for pharmaceutical impurities.

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical procedure and is performed before or during the analysis of samples to ensure that the chromatographic system is performing adequately on that day researchgate.net. SST parameters are established during method validation and are used to verify that the resolution and reproducibility of the system are sufficient for the analysis to be conducted researchgate.net. Common system suitability parameters for HPLC methods include:

Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value close to 1 is ideal.

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

Resolution (Rs): The degree of separation between two adjacent peaks. A value of >2.0 is generally desired.

Relative Standard Deviation (%RSD): Measures the precision of replicate injections of a standard solution.

The acceptance criteria for these parameters are set to ensure the validity of the analytical results. For example, a notice from the USP on Rivaroxaban Tablets specified system suitability requirements for the assay, including a tailing factor of not more than 1.5 and a relative standard deviation of not more than 1.5% uspnf.com. For the impurities test, a resolution of not less than 2.0 between Rivaroxaban and a related compound was required, along with a signal-to-noise ratio of not less than 10 for a sensitivity solution uspnf.com.

The following table provides an example of typical system suitability parameters and their acceptance criteria for a method analyzing Rivaroxaban and its impurities.

Table 3: Example of System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor for Rivaroxaban Peak | Not more than 1.5 |

| Theoretical Plates for Rivaroxaban Peak | Not less than 2000 |

| Resolution between Rivaroxaban and Impurity 5 | Not less than 2.0 |

This table is a representative example based on common practices in HPLC method validation for pharmaceutical impurities.

Isolation and Purification Strategies for Rivaroxaban Impurity 5 for Reference Standard Preparation

Preparative Chromatographic Approaches (e.g., Preparative HPLC, Flash Chromatography)

Preparative chromatography is a cornerstone technique for isolating specific compounds from complex mixtures, and it is frequently employed to obtain pure reference standards of pharmaceutical impurities.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation of impurities, even those present in small quantities. For Rivaroxaban (B1684504) and its related substances, preparative HPLC methods have been developed to achieve high purity levels. For instance, the isolation of a novel Rivaroxaban degradation impurity was successfully achieved using a "Waters" HPLC system. rasayanjournal.co.in The process utilized an Xbridge C18 Prep column (19 mm × 250 mm, 5.0 μm) with a mobile phase gradient of ammonium (B1175870) bicarbonate in water and acetonitrile (B52724). rasayanjournal.co.in The flow rate was maintained at 20 ml/min, and the column temperature was set at 60 °C. rasayanjournal.co.in This technique allows for the collection of fractions containing the target impurity, which can then be further processed to yield a pure standard.

In another instance, preparative chromatography was used to separate two impurities, R6-1 and R6-2, from a crude mixture. google.com The separation was performed on a C18 column (5 x 25cm) with a 35% acetonitrile solution as the mobile phase at a flow rate of 60mL/min. google.com The eluent corresponding to the impurity peaks was collected for further processing. google.com

Flash Chromatography is another common purification technique, particularly for larger scale purifications or for less complex mixtures. It operates on a similar principle to HPLC but uses lower pressure and is generally faster. While specific details on the use of flash chromatography for Rivaroxaban Impurity 5 are not extensively documented in the provided results, it is a standard method for purifying reaction intermediates and crude products in organic synthesis, which could be a preliminary step before final purification by preparative HPLC. epo.org

Table 1: Example of Preparative HPLC Conditions for Rivaroxaban Impurity Isolation

| Parameter | Condition |

| Chromatography System | Waters HPLC |

| Column | Xbridge C18 Prep (19 mm × 250 mm, 5.0 μm) rasayanjournal.co.in |

| Mobile Phase A | 0.78 gm ammonium bicarbonate in 1000 ml Milli Q water rasayanjournal.co.in |

| Mobile Phase B | Acetonitrile rasayanjournal.co.in |

| Flow Rate | 20 ml/min rasayanjournal.co.in |

| Column Temperature | 60 °C rasayanjournal.co.in |

| Detection Wavelength | 250 nm google.com |

Crystallization, Recrystallization, and Other Physicochemical Separation Techniques

Crystallization and recrystallization are fundamental and cost-effective methods for purifying solid compounds. These techniques rely on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system.

Recrystallization is a widely used technique to enhance the purity of synthesized compounds. For Rivaroxaban and its impurities, various recrystallization protocols have been reported. In one instance, a crude impurity was purified by recrystallization from glacial acetic acid, resulting in a purity of 100%. google.com Another process involved recrystallization from a mixture of acetone (B3395972) and water to effectively remove several process-related impurities. thepharmajournal.com The choice of solvent is critical and is often determined empirically to maximize the yield of the pure compound while leaving impurities dissolved in the mother liquor.

The process of crystallization can be optimized by controlling parameters such as temperature, cooling rate, and the use of anti-solvents. For example, a process for crystallizing Rivaroxaban involves dissolving the crude product in a solvent like dimethylsulfoxide (DMSO) at an elevated temperature and then inducing precipitation by cooling or by adding an anti-solvent such as tetrahydrofuran (B95107) or water. epo.orggoogle.com Such methods can yield a product with high purity, often exceeding 99.5% as determined by HPLC. epo.orggoogle.com

Table 2: Recrystallization Solvents for Rivaroxaban and its Impurities

| Compound/Impurity | Solvent System | Reference |

| Impurity 10 | Glacial Acetic Acid | google.com |

| Process-Related Impurities | Acetone and Water | thepharmajournal.com |

| Rivaroxaban | Dimethylsulfoxide (DMSO) / Tetrahydrofuran | epo.org |

| Rivaroxaban | Dimethylsulfoxide (DMSO) / Water | epo.orggoogle.com |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Extraction techniques are crucial for sample clean-up and pre-concentration of analytes from complex matrices, such as biological fluids or reaction mixtures, before chromatographic analysis or other purification steps.

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It offers advantages such as high recovery, efficient removal of interfering substances, and the ability to concentrate the analyte. For Rivaroxaban and its metabolites, SPE methods have been developed for their determination in human plasma. researchgate.netresearchgate.net A common approach involves using a polymeric reversed-phase sorbent, which can effectively retain the target compounds while allowing interfering matrix components to be washed away. nih.gov For instance, Oasis PRiME HLB 96-well elution plates have been used for the micro-elution SPE of analytes from plasma samples. nih.gov

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. It is a simple and effective method for initial sample clean-up. In the context of Rivaroxaban analysis, LLE has been employed to extract the drug from rat plasma. koreascience.kr Ethyl acetate (B1210297) was identified as an optimal extraction solvent, providing good recovery of Rivaroxaban. koreascience.kr The process typically involves mixing the sample with the extraction solvent, separating the organic phase containing the analyte, and then evaporating the solvent to concentrate the compound. koreascience.kr Following preparative chromatography, the collected fractions containing an impurity were extracted with dichloromethane, and the organic phase was dried and evaporated to obtain the final product. google.com

Impurity Profiling, Risk Assessment, and Control Strategies for Rivaroxaban Api from an Analytical Perspective

Establishment of Analytical Control Strategies for Rivaroxaban (B1684504) Impurity 5

The control of impurities in active pharmaceutical ingredients (APIs) like rivaroxaban is critical for ensuring drug safety and efficacy. Rivaroxaban Impurity 5 is a known process-related impurity that requires robust analytical control strategies. symbiosisonlinepublishing.comchemicea.com The primary analytical technique for monitoring and controlling this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). symbiosisonlinepublishing.comijmca.com

A validated, stability-indicating RP-HPLC method is essential for the accurate quantification of this compound. symbiosisonlinepublishing.com Such methods are developed to separate the impurity from the main rivaroxaban peak and other potential degradation products, ensuring the method's specificity. mdpi.comnih.gov The development and validation of these methods are performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. symbiosisonlinepublishing.comfrontiersin.org

Key components of the analytical control strategy include:

Method Validation: A comprehensive validation of the analytical method is performed to ensure it is fit for its intended purpose. This includes demonstrating the method's ability to accurately and precisely measure this compound at specified levels. symbiosisonlinepublishing.comfrontiersin.org

System Suitability Testing: Before routine analysis, system suitability tests are performed to verify that the chromatographic system is performing adequately. This ensures the reliability of the analytical results. frontiersin.org

Reference Standards: Certified reference standards of this compound are used for the identification and quantification of the impurity in test samples. chemicea.com

Several RP-HPLC methods have been developed for the analysis of rivaroxaban and its impurities. researchgate.net One such method utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, with detection typically carried out using a UV detector. symbiosisonlinepublishing.com For instance, a method using a Zorbax SB C18 column (250 mm x 4.6 mm, 3.5 µm) with a gradient program of a buffer (0.02M monobasic potassium dihydrogen phosphate) and a solvent mixture (acetonitrile:methanol) has been successfully developed and validated for the determination of rivaroxaban and its ten impurities, including Impurity 5. symbiosisonlinepublishing.com

The following table summarizes typical parameters for an RP-HPLC method for the analysis of this compound:

| Parameter | Typical Value/Condition | Source |

| Column | C18 (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 3.5 µm) | symbiosisonlinepublishing.com |

| Mobile Phase | Buffer (e.g., 0.02M KH2PO4) and Organic Solvent (e.g., Acetonitrile (B52724):Methanol) | symbiosisonlinepublishing.com |

| Elution Mode | Gradient | symbiosisonlinepublishing.com |

| Detector | UV | symbiosisonlinepublishing.comijmca.com |

| Wavelength | 250 nm - 280 nm | ijmca.comresearchgate.net |

| Flow Rate | 1.0 mL/min | ijmca.commdpi.com |

The limit of detection (LOD) and limit of quantification (LOQ) for the impurities are crucial for ensuring that even trace amounts can be reliably detected and quantified. frontiersin.org For rivaroxaban impurities, LOD and LOQ values are often in the parts per million (ppm) range. nih.govfrontiersin.org

Process Analytical Technology (PAT) Applications for In-Process Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. While specific applications of PAT for the in-process monitoring of this compound are not extensively detailed in the public domain, the principles of PAT can be applied to achieve this goal.

Potential PAT applications for monitoring this compound could include:

In-line/On-line HPLC: Integrating HPLC systems directly into the manufacturing process would allow for real-time or near-real-time monitoring of the formation of Impurity 5. This would enable immediate process adjustments if the impurity levels exceed predefined thresholds.

Spectroscopic Techniques: Techniques like Near-Infrared (NIR) or Raman spectroscopy could potentially be used to monitor the chemical composition of the reaction mixture in real-time. By developing chemometric models that correlate spectral data with the concentration of this compound, it would be possible to monitor its formation without the need for sampling and off-line analysis. The use of Raman or near-IR spectroscopy in real-time can facilitate a more comprehensive understanding of phase transformations during crystallization. acs.org

Automated Sampling and Analysis: Automated systems can be employed to draw samples from the reactor at specific time points, dilute them, and inject them into an HPLC system for analysis. This would provide regular updates on the impurity profile throughout the manufacturing process.

The implementation of PAT for impurity monitoring offers several advantages, including:

Improved process understanding and control.

Reduced cycle time and improved efficiency.

Enhanced product quality and consistency.

Real-time release testing potential.

The development and implementation of PAT for this compound would require significant investment in technology and expertise but could lead to substantial improvements in the manufacturing process.

Strategies for Minimizing Impurity 5 Formation during Manufacturing and Storage Through Chemical and Analytical Interventions

Minimizing the formation of this compound, a process-related impurity, requires a multi-faceted approach that combines chemical process optimization and robust analytical control. symbiosisonlinepublishing.comchemicea.com

Chemical Interventions during Manufacturing:

Control of Starting Materials and Reagents: The quality of starting materials and reagents is crucial. europa.eu Impurities in these materials can participate in side reactions leading to the formation of Impurity 5. Therefore, stringent specifications for all raw materials are necessary.

Optimization of Reaction Conditions: The formation of impurities is often sensitive to reaction conditions such as temperature, pH, reaction time, and the order of reagent addition. google.com

Temperature Control: Maintaining a precise temperature profile during the reaction can significantly minimize the formation of by-products. For instance, in some steps of rivaroxaban synthesis, reactions are conducted at specific temperatures, such as 60-70°C, followed by cooling to control the reaction and crystallization process. google.com

pH Control: The pH of the reaction mixture can influence the stability of intermediates and the rate of side reactions. Adjusting and maintaining the pH within an optimal range is a key strategy.

Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or other impurities. Optimizing the reaction time to ensure complete conversion of the starting material while minimizing impurity formation is essential.

Purification Techniques: Effective purification steps are critical to remove any Impurity 5 that may have formed.

Crystallization: Crystallization is a powerful technique for purifying the final API. The choice of solvent and anti-solvent, as well as the control of temperature and cooling rate, can significantly impact the efficiency of impurity removal. google.comepo.org For example, dissolving rivaroxaban in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then adding an anti-solvent like tetrahydrofuran (B95107) can be used to precipitate the pure product. epo.org

Chromatography: In some cases, chromatographic purification may be necessary to remove stubborn impurities. epo.org

Analytical Interventions:

In-Process Controls (IPCs): Regular monitoring of the reaction mixture using analytical techniques like HPLC allows for the tracking of Impurity 5 formation. symbiosisonlinepublishing.com If levels are found to be increasing, process parameters can be adjusted in real-time to mitigate further formation.

Forced Degradation Studies: These studies help to identify the potential degradation pathways of rivaroxaban and the conditions under which impurities are likely to form. mdpi.comnih.gov This information is invaluable for developing robust manufacturing processes and storage conditions. Studies have shown that rivaroxaban is susceptible to degradation under acidic, alkaline, and oxidative conditions. mdpi.comnih.gov

Stability Studies: Long-term stability studies on the API under various storage conditions (temperature, humidity, light) are conducted to ensure that Impurity 5 does not form or increase to unacceptable levels over the shelf life of the product. chemicea.com

Strategies during Storage:

Proper Packaging: The use of appropriate packaging, such as thermoformed polypropylene (B1209903) or PVC/PVDC blisters with aluminum backing foil, protects the drug from environmental factors like moisture and light that could contribute to degradation and impurity formation. europa.eu

Controlled Storage Conditions: Storing the API and the final drug product under recommended conditions of temperature and humidity is essential to prevent degradation.

By implementing these chemical and analytical interventions, the formation of this compound can be effectively controlled, ensuring the quality, safety, and efficacy of the rivaroxaban API.

Regulatory Compliance and Pharmacopoeial Standards for Rivaroxaban Impurity 5 Analytical Control

Adherence to ICH Q3 Guidelines (Q3A, Q3B) for Related Substances and Impurity Thresholds (analytical focus)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. The ICH Q3A(R2) and Q3B(R2) guidelines specifically address impurities in new drug substances and new drug products, respectively. ich.orgfda.govich.org These guidelines establish a framework for the reporting, identification, and qualification of impurities, which is directly applicable to the analytical control of Rivaroxaban (B1684504) Impurity 5. ich.orgfda.govich.org

The core principle of the ICH Q3 guidelines is to set thresholds for impurities based on the maximum daily dose (MDD) of the drug. ich.orgpda.org These thresholds determine the level at which an impurity must be reported, identified, and qualified.

Reporting Threshold: The level above which an impurity must be reported in the regulatory submission. ich.org For a drug with a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%. pda.org

Identification Threshold: The level above which the structure of an impurity must be determined. ich.orgjpionline.org For a drug with an MDD of up to 2g/day, this threshold is 0.10% or 1.0 mg per day intake, whichever is lower. pda.org Any degradation product observed in stability studies above this threshold must also be identified. ich.orgich.org

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.orggmpinsiders.com For a drug with an MDD up to 2g/day, this is 0.15% or 1.0 mg per day intake, whichever is lower. pda.org If an impurity level exceeds this threshold, comprehensive toxicological studies may be required to qualify it. ich.orggmpinsiders.com

The analytical focus for Rivaroxaban Impurity 5 involves developing and validating analytical methods with sufficient sensitivity to detect and quantify the impurity at or below these ICH thresholds. symbiosisonlinepublishing.comresearchgate.netresearchgate.net This ensures that the impurity can be accurately monitored and controlled within safe limits throughout the drug product's lifecycle. jpionline.org

Table 1: ICH Q3A(R2) and Q3B(R2) Thresholds for Impurities

| Threshold Type | Maximum Daily Dose ≤ 2g/day | Analytical Requirement |

|---|---|---|

| Reporting | 0.05% | Method must be capable of detecting the impurity at this level. |

| Identification | 0.10% or 1.0 mg/day (whichever is lower) | Structural elucidation is required if the impurity exceeds this level. |

| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | Safety data is required if the impurity exceeds this level. |

This table summarizes the general ICH thresholds for impurities in new drug substances and products.

Compliance with International Pharmacopoeial Monographs (e.g., USP, Ph. Eur., JP) for Rivaroxaban Related Substances

International pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), provide official standards for medicines. phenomenex.comakjournals.commhlw.go.jp While a specific monograph for this compound may not exist, the general chapters and the specific monograph for Rivaroxaban and its dosage forms outline the requirements for controlling related substances. phenomenex.comakjournals.commhlw.go.jp

United States Pharmacopeia (USP): The USP monograph for Rivaroxaban provides test methods for identifying and quantifying related compounds. phenomenex.comwindows.net It specifies the chromatographic conditions and system suitability requirements, such as resolution and tailing factor, to ensure the reliable separation of Rivaroxaban from its impurities. phenomenex.com The USP also provides reference standards for several Rivaroxaban-related compounds, which are crucial for the accurate identification and quantification of impurities. sigmaaldrich.com

European Pharmacopoeia (Ph. Eur.): Similar to the USP, the Ph. Eur. provides a monograph for Rivaroxaban that includes tests for related substances. lgcstandards.comscientificlabs.co.uk It often specifies acceptance criteria for known and unknown impurities. The European Directorate for the Quality of Medicines & HealthCare (EDQM) supplies Chemical Reference Substances (CRS), including for some Rivaroxaban impurities, which are essential for method validation and routine analysis. lgcstandards.comscientificlabs.co.ukedqm.eu

Japanese Pharmacopoeia (JP): The JP also sets standards for the quality of drugs, including limits for impurities. mhlw.go.jp While specific details for this compound may not be publicly available without direct access to the current JP, it is expected to align with the principles of the ICH guidelines. mhlw.go.jp

Compliance with these pharmacopoeial standards is mandatory for marketing pharmaceutical products in their respective regions. Analytical laboratories must use validated methods that meet or exceed the requirements of these pharmacopoeias to ensure the quality of Rivaroxaban. researchgate.netakjournals.com

Table 2: Overview of Pharmacopoeial Focus on Rivaroxaban Impurities

| Pharmacopoeia | Key Requirements for Rivaroxaban Impurities | Availability of Reference Standards |

|---|---|---|

| USP | Specifies test methods for related compounds, system suitability criteria. phenomenex.comwindows.net | Provides reference standards for several related compounds. sigmaaldrich.com |

| Ph. Eur. | Includes tests for related substances with acceptance criteria for known and unknown impurities. lgcstandards.comscientificlabs.co.uk | EDQM provides Chemical Reference Substances (CRS). lgcstandards.comscientificlabs.co.ukedqm.eu |

| JP | Sets quality standards and impurity limits, generally in harmony with ICH. mhlw.go.jp | Information on specific reference standards requires access to the pharmacopoeia. |